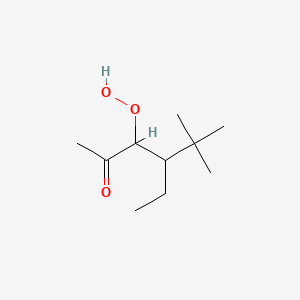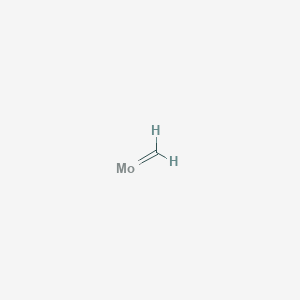
Methylidenemolybdenum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylidenemolybdenum is a compound that features a molybdenum atom double-bonded to a methylene group. This compound is part of the broader class of organometallic compounds, which are characterized by the presence of metal-carbon bonds. Molybdenum, a transition metal, is known for its high melting point and resistance to corrosion, making it valuable in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methylidenemolybdenum typically involves the reaction of molybdenum hexacarbonyl with methyllithium. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The general reaction can be represented as follows:
Mo(CO)6+CH3Li→Mo(=CH2)+LiCO2H
Industrial Production Methods
Industrial production of this compound is less common due to the specialized conditions required for its synthesis. when produced, it is typically done in controlled laboratory environments using high-purity reagents and solvents to ensure the stability and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methylidenemolybdenum undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form molybdenum oxides.
Reduction: Can be reduced to form lower oxidation state molybdenum compounds.
Substitution: Undergoes substitution reactions where the methylene group can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Often requires reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Uses various organic ligands under inert atmosphere conditions to prevent unwanted side reactions.
Major Products Formed
Oxidation: Molybdenum trioxide (MoO₃)
Reduction: Lower oxidation state molybdenum compounds
Substitution: Various organomolybdenum compounds depending on the substituent used.
Aplicaciones Científicas De Investigación
Methylidenemolybdenum has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in olefin metathesis.
Biology: Investigated for its potential role in enzyme mimetics and as a model compound for studying molybdenum-containing enzymes.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes .
Mecanismo De Acción
The mechanism of action of methylidenemolybdenum involves its ability to form stable complexes with various organic molecules. This is primarily due to the presence of the molybdenum-carbon double bond, which allows for the formation of stable intermediates during chemical reactions. The molecular targets and pathways involved include interactions with organic substrates to facilitate bond formation and cleavage, making it an effective catalyst in various chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- Molybdenum hexacarbonyl (Mo(CO)₆)
- Molybdenum trioxide (MoO₃)
- Molybdenum disulfide (MoS₂)
- Ammonium molybdate ((NH₄)₂MoO₄)
Uniqueness
Methylidenemolybdenum is unique due to its specific structure, featuring a molybdenum-carbon double bond. This structural feature imparts distinct reactivity patterns, particularly in catalytic applications, making it more versatile compared to other molybdenum compounds .
Conclusion
This compound is a fascinating compound with a wide range of applications in scientific research and industry
Propiedades
Número CAS |
127682-96-6 |
|---|---|
Fórmula molecular |
CH2Mo |
Peso molecular |
109.98 g/mol |
Nombre IUPAC |
methylidenemolybdenum |
InChI |
InChI=1S/CH2.Mo/h1H2; |
Clave InChI |
IBLQFKKQXXTTPI-UHFFFAOYSA-N |
SMILES canónico |
C=[Mo] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


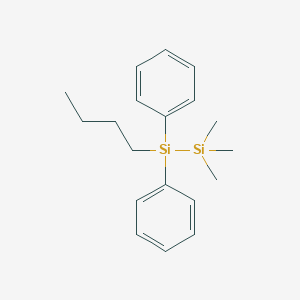
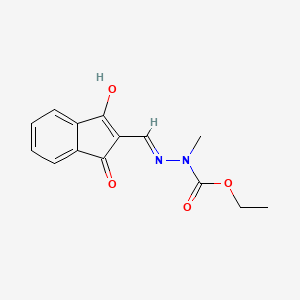
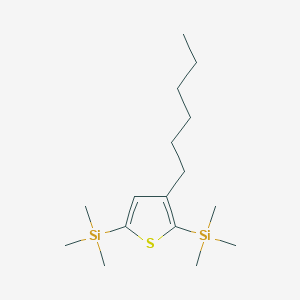
![Methyl 4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14274895.png)
![2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid](/img/structure/B14274899.png)
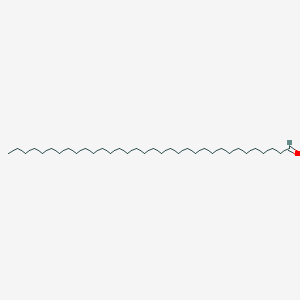

![tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane](/img/structure/B14274917.png)
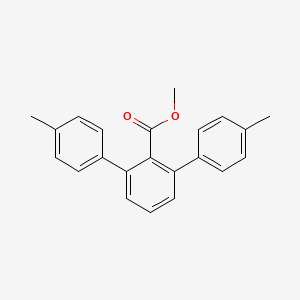
![5-[2-(Benzoyloxy)ethylidene]-2-oxo-2,5-dihydrofuran-3-yl benzoate](/img/structure/B14274926.png)


